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Executive Summary
This document provides a comprehensive technical overview of the chemical structure,

stereochemistry, and biological activities of the flavonol commonly referred to as Santin. Initial

inquiries for "Dodonaflavonol" suggest this to be a trivial or less common name for Santin, a

flavonoid isolated from various plant species, including those of the Dodonaea genus. This

guide details the achiral nature of Santin, its physicochemical properties, spectroscopic data, a

representative experimental protocol for its isolation, and its role in inducing apoptosis through

the TRAIL signaling pathway. All quantitative data is presented in structured tables, and logical

relationships are visualized using Graphviz diagrams.

Chemical Structure and Stereochemistry
Santin is an O-methylated flavonol. Its systematic IUPAC name is 5,7-dihydroxy-3,6-dimethoxy-

2-(4-methoxyphenyl)chromen-4-one. The chemical structure of Santin consists of a central

chromen-4-one (benzopyran-4-one) core with two phenyl rings (A and B) and a heterocyclic C

ring.

Molecular Formula: C₁₈H₁₆O₇
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Stereochemistry: Santin is an achiral molecule. It does not possess any stereocenters, and

therefore, does not have enantiomers or diastereomers. Its planar aromatic ring system and the

substitution pattern lack any chiral centers.

Diagram of Santin's Chemical Structure

Santin (5,7-dihydroxy-3,6,4'-trimethoxyflavone)

santin_structure

Click to download full resolution via product page

Caption: Chemical structure of Santin.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Santin is provided below.

This information is crucial for its identification, characterization, and handling in a laboratory

setting.

Table 1: Physicochemical Properties of Santin
Property Value Source

Molecular Weight 344.3 g/mol PubChem

Exact Mass 344.08960285 Da PubChem

Melting Point Not reported -

Solubility

Flavonoids generally have low

solubility in water but are

soluble in organic solvents like

methanol, ethanol, and DMSO.

[1]

General Flavonoid Data
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Table 2: Spectroscopic Data for Santin
Spectroscopic Technique Data Source

¹H-NMR

Specific shifts not available in

a tabulated format in the

searched literature. General

flavonoid signals appear in the

aromatic region (δ 6-8 ppm).

General Flavonoid NMR Data

¹³C-NMR

Specific shifts not available in

a tabulated format in the

searched literature.

Characteristic signals for the

flavonoid C-ring carbons (C-2,

C-3, C-4) are expected.

General Flavonoid NMR Data

UV-Vis Spectroscopy

In methanol, flavonols typically

show two absorption maxima:

Band I in the range of 350-385

nm and Band II around 250-

270 nm.

General Flavonoid UV-Vis

Data

Mass Spectrometry (LC-MS)

Precursor ([M+H]⁺): m/z

345.0969Precursor ([M-H]⁻):

m/z 343.081

PubChem

Experimental Protocols
The following sections outline a general procedure for the isolation and characterization of

Santin from a plant source, based on methods reported for flavonoids from Dodonaea viscosa.

Isolation of Santin from Dodonaea viscosa
This protocol describes a general method for the extraction and fractionation of flavonoids from

the leaves of Dodonaea viscosa. Further chromatographic steps would be required to isolate

pure Santin.

Experimental Workflow for Flavonoid Extraction and Fractionation
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Caption: General workflow for the extraction and fractionation of flavonoids from Dodonaea

viscosa.[2]

Methodology:

Plant Material Preparation: The leaves of Dodonaea viscosa are dried and ground into a

coarse powder.
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Extraction: The powdered plant material is extracted with methanol using a hot extraction

method for approximately 72 hours.[2]

Concentration: The solvent is removed from the extract using a rotary evaporator under

reduced pressure to yield a crude methanol extract.[2]

Fractionation: The crude extract is dissolved in water and subjected to liquid-liquid

partitioning with a series of solvents of increasing polarity, typically n-hexane, chloroform,

ethyl acetate, and n-butanol.[2] The ethyl acetate fraction is often enriched with flavonoids.

Purification: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is further purified using

chromatographic techniques such as column chromatography on silica gel or Sephadex LH-

20 to isolate individual compounds like Santin.[3]

Characterization of Santin
The structure of the isolated Santin can be elucidated and confirmed using a combination of

spectroscopic methods.

Workflow for the Spectroscopic Characterization of Santin
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Purified Santin

UV-Vis Spectroscopy Mass Spectrometry (e.g., LC-MS) NMR Spectroscopy (¹H, ¹³C, 2D NMR)

Structural Elucidation

Determine Chromophore SystemDetermine Molecular Weight and Formula Determine Connectivity and Spatial Arrangement

Click to download full resolution via product page

Caption: Workflow for the structural characterization of isolated Santin.

Methodology:

UV-Vis Spectroscopy: A solution of the purified compound in methanol is analyzed to obtain

its UV-Vis spectrum, which is characteristic of the flavonol chromophore.

Mass Spectrometry: High-resolution mass spectrometry (e.g., LC-ESI-QTOF) is used to

determine the exact mass and molecular formula of the compound.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and

carbon environments in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are

employed to establish the connectivity of atoms and confirm the overall structure.

Biological Activity and Signaling Pathways
Santin has been shown to possess various biological activities, including anticancer properties.

A notable mechanism of action is the enhancement of TRAIL (Tumor Necrosis Factor-Related

Apoptosis-Inducing Ligand)-mediated apoptosis in cancer cells.

Santin and the TRAIL-Mediated Apoptosis Pathway
Santin has been demonstrated to sensitize colon cancer cells to TRAIL-induced apoptosis.[4]

[5] It achieves this by upregulating the expression of TRAIL death receptors (TRAIL-R1/DR4

and TRAIL-R2/DR5) on the cell surface and promoting the disruption of the mitochondrial

membrane potential.[4][5] This leads to the activation of both the extrinsic and intrinsic

apoptosis pathways.

Signaling Pathway of Santin-Enhanced TRAIL-Mediated Apoptosis
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Caption: Santin enhances TRAIL-mediated apoptosis by upregulating death receptors and

disrupting mitochondrial membrane potential.[4][6]

Conclusion
Santin, likely the compound referred to as "Dodonaflavonol," is an achiral O-methylated

flavonol with significant biological activities. Its well-defined chemical structure and
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physicochemical properties allow for its isolation and characterization from natural sources like

Dodonaea viscosa. The ability of Santin to enhance TRAIL-mediated apoptosis highlights its

potential as a lead compound in the development of novel anticancer therapies. Further

research is warranted to fully elucidate its pharmacological profile and potential clinical

applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b592822?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/1-H-NMR-spectral-data-of-the-isolated-flavonoids_tbl1_277212226
https://www.researchgate.net/publication/324960965_Isolation_structure_characterization_and_prediction_of_antioxidant_activity_of_two_new_compounds_from_the_leaves_of_Dodonaea_viscosa_native_to_the_Sultanate_of_Oman
https://www.researchgate.net/publication/391990275_Bioactive_Compounds_from_Dodonaea_viscosa_Flowers_Potent_Antibacterial_and_Antiproliferative_Effects_in_Breast_Cancer_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962120/
https://pubmed.ncbi.nlm.nih.gov/36836951/
https://pubmed.ncbi.nlm.nih.gov/36836951/
https://www.researchgate.net/figure/Santin-and-cirsimaritin-activate-intrinsic-and-extrinsic-pathways-of-apoptosis-Western_fig4_356090789
https://www.benchchem.com/product/b592822#chemical-structure-and-stereochemistry-of-dodonaflavonol
https://www.benchchem.com/product/b592822#chemical-structure-and-stereochemistry-of-dodonaflavonol
https://www.benchchem.com/product/b592822#chemical-structure-and-stereochemistry-of-dodonaflavonol
https://www.benchchem.com/product/b592822#chemical-structure-and-stereochemistry-of-dodonaflavonol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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